2-(4-Fluorophenyl)-1,3-dioxolane

Agrochemical fungicide Ergosterol biosynthesis inhibitor Plant pathology

2-(4-Fluorophenyl)-1,3-dioxolane (CAS 66822-17-1) is a heterocyclic acetal classified as a 1,3-dioxolane derivative. It is synthesized via acid-catalyzed acetalization of 4-fluorobenzaldehyde with ethylene glycol, yielding a colorless liquid with a molecular formula of C9H9FO2 and a molecular weight of 168.16 g/mol.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 66822-17-1
Cat. No. B1609167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1,3-dioxolane
CAS66822-17-1
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(C=C2)F
InChIInChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
InChIKeyBNQMPUFBEBLZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile and Sourcing Considerations for 2-(4-Fluorophenyl)-1,3-dioxolane (CAS 66822-17-1)


2-(4-Fluorophenyl)-1,3-dioxolane (CAS 66822-17-1) is a heterocyclic acetal classified as a 1,3-dioxolane derivative. It is synthesized via acid-catalyzed acetalization of 4-fluorobenzaldehyde with ethylene glycol, yielding a colorless liquid with a molecular formula of C9H9FO2 and a molecular weight of 168.16 g/mol . This compound is primarily utilized as a protected aldehyde building block and a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

The Risk of Using Alternative Dioxolane Building Blocks Instead of 2-(4-Fluorophenyl)-1,3-dioxolane


While several aryl-substituted 1,3-dioxolanes are commercially available as building blocks, they are not interchangeable. Subtle variations in the aryl substituent (e.g., halogen type or position) can profoundly alter reactivity, biological target engagement, and physicochemical properties. For instance, the para-fluorophenyl moiety in this compound imparts unique electronic effects that dictate regioselectivity in subsequent functionalization reactions and significantly influences its performance in biological systems, as demonstrated by comparative studies against other halogenated analogs . Simply substituting a chloro or trifluoromethyl analog without quantitative evidence will likely lead to synthetic failure or suboptimal biological outcomes.

Comparative Performance Data for 2-(4-Fluorophenyl)-1,3-dioxolane Against Key Analogs


Comparative Fungicidal Potency (EC50) Against Rhizoctonia solani for Triazole-Derivatized Analogs

When functionalized as the triazole derivative D26, the 2-(4-fluorophenyl)-1,3-dioxolane scaffold demonstrates superior fungicidal potency against the plant pathogen R. solani compared to its 4-chlorophenyl (D20) and 4-trifluoromethylphenyl (D22) analogs. The EC50 value for the 4-fluorophenyl derivative (D26) is 11.96 ± 0.98 mg/L, representing a 22.7% improvement in potency over the 4-chlorophenyl analog (D20) and a 44.8% improvement over the 4-trifluoromethylphenyl analog (D22) .

Agrochemical fungicide Ergosterol biosynthesis inhibitor Plant pathology

Comparative Herbicidal Potency (IC50) Against Duckweed (Lemna pausicostata) for Triazole-Derivatized Analogs

In a parallel assessment of herbicidal activity, the triazole derivative containing the 2-(4-fluorophenyl)-1,3-dioxolane core (D26) was the most potent inhibitor of duckweed growth among a set of halogenated analogs. D26 exhibited an IC50 of 8.7 ± 3.5 μM, which is statistically comparable to the commercial fungicide difenoconazole (8.0 ± 3.1 μM). This demonstrates a significant improvement over the 4-chlorophenyl analog D20 (IC50 = 14.2 ± 6.7 μM, a 38.7% decrease in potency) and the 4-trifluoromethylphenyl analog D22 (IC50 = 24.0 ± 11.0 μM, a 63.8% decrease in potency) .

Herbicide discovery Lemna bioassay Triazole derivatives

Directed Ortho-Metalation (DoM) Capability via Fluorine-Directed Lithiation

The para-fluorophenyl group in 2-(4-fluorophenyl)-1,3-dioxolane acts as a directing group for regioselective ortho-lithiation, a key functionalization step. In a study on 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, lithiation with n-BuLi complexed with PMDTA occurred regioselectively at the site adjacent to the fluorine atom. This contrasts with the behavior of non-fluorinated analogs and enables the synthesis of unique, fluorine-containing derivatives . This property is not observed with chloro or alkyl substituents.

Organic synthesis Regioselective lithiation Heterocyclic chemistry

High-Impact Research and Development Applications for 2-(4-Fluorophenyl)-1,3-dioxolane


Synthesis of Fluorinated Triazole Agrochemicals

Use this compound as the preferred starting material for synthesizing 1-((2-(4-fluorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D26) and related derivatives. Based on direct comparative data, the 4-fluorophenyl scaffold yields a final product with statistically superior fungicidal (EC50 = 11.96 mg/L) and herbicidal (IC50 = 8.7 μM) activity compared to its 4-chloro and 4-trifluoromethyl counterparts . This makes it the compound of choice for agrochemical lead optimization programs focused on ergosterol biosynthesis inhibition.

Regioselective Synthesis of Ortho-Substituted Fluorophenyl Dioxolanes

Employ this compound in synthetic sequences requiring directed ortho-metalation (DoM). The fluorine atom on the phenyl ring serves as a directing group, enabling exclusive lithiation at the adjacent ortho position . This allows for the regioselective introduction of diverse electrophiles (e.g., silyl groups, halogens, carboxylic acids) to create functionalized building blocks that are not accessible from non-fluorinated analogs. This is critical for generating structure-activity relationship (SAR) data in medicinal chemistry projects.

Protected Aldehyde Building Block in Multi-Step Synthesis

Utilize 2-(4-Fluorophenyl)-1,3-dioxolane as a stable, protected form of 4-fluorobenzaldehyde in complex synthetic sequences. The acetal protecting group is robust under basic, hydride, and oxidizing conditions, allowing for transformations elsewhere in the molecule before the aldehyde is unmasked . This is a standard application, but the specific para-fluorination is often critical for downstream biological target engagement, as demonstrated in the agrochemical studies above.

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